molecular formula C12H17NO2S B7517616 (2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone

(2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone

Cat. No. B7517616
M. Wt: 239.34 g/mol
InChI Key: UUTYVTJEFJQVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone, also known as EMTM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. EMTM is a white to off-white powder that is soluble in organic solvents and has a molecular weight of 293.4 g/mol.

Scientific Research Applications

(2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone has been found to have potential applications in various scientific fields. One of the primary areas of research is in the development of antiviral drugs. This compound has been shown to inhibit the replication of the hepatitis C virus in vitro, making it a promising candidate for the development of new antiviral drugs. Additionally, this compound has also been found to have anticancer properties, and research is ongoing to explore its potential as a cancer treatment.

Mechanism of Action

The exact mechanism of action of (2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone is not fully understood. However, it has been proposed that this compound inhibits the activity of the NS5B protein of the hepatitis C virus, which is essential for viral replication. This compound has also been found to induce apoptosis in cancer cells, which is believed to be due to its ability to inhibit the activity of the proteasome.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the replication of the hepatitis C virus and induces apoptosis in cancer cells. Additionally, this compound has been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, this compound has been found to be relatively stable under various conditions, making it a useful tool for research. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.

Future Directions

There are many potential future directions for research on (2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone. One area of interest is in the development of new antiviral drugs. This compound has shown promising results in inhibiting the replication of the hepatitis C virus, and further research is needed to explore its potential as a treatment for other viral infections. Additionally, research is ongoing to explore the anticancer properties of this compound and its potential as a cancer treatment. Other potential future directions include exploring the mechanism of action of this compound and developing new synthesis methods to improve its purity and solubility.

Synthesis Methods

The synthesis of (2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone involves the reaction of 2-ethylmorpholine and 5-methylthiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final product. The synthesis of this compound has been reported in various research articles, and the purity of the compound has been confirmed using various spectroscopic techniques such as NMR and mass spectrometry.

properties

IUPAC Name

(2-ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-3-10-8-13(6-7-15-10)12(14)11-5-4-9(2)16-11/h4-5,10H,3,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTYVTJEFJQVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCO1)C(=O)C2=CC=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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